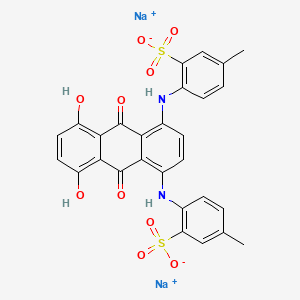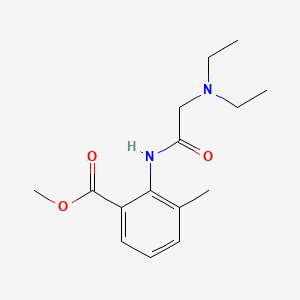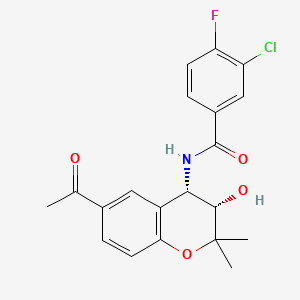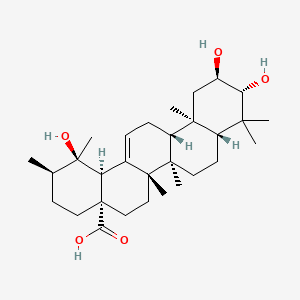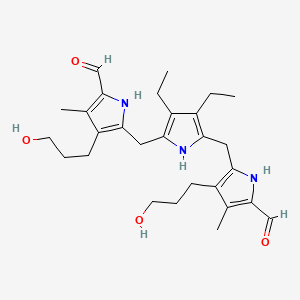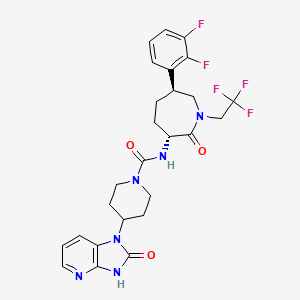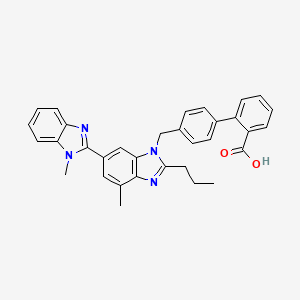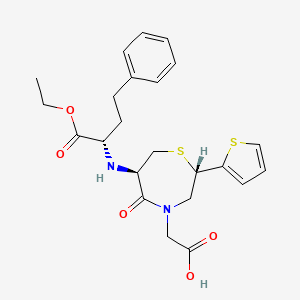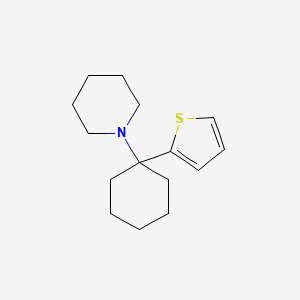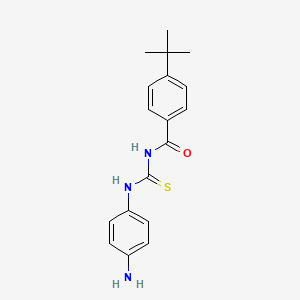
Virustomycin A
概要
説明
ビルトスタマイシンAは、放線菌株Streptomyces sp. AM-2604 から最初に単離されたマクロライド系抗生物質です。 RNAおよびDNAウイルス、ならびに寄生虫トリコモナス・フェタスに対して、強力な抗ウイルスおよび抗原虫活性を示すことが知られています 。 この化合物は、疎水性で淡黄色の針状結晶を特徴とし、分子式はC48H71NO14です .
2. 製法
ビルトスタマイシンAは、放線菌株Streptomyces sp. AM-2604 の培養によって生成されます。 培養液は、クロロホルム、酢酸エチル、アセトンなどの有機溶媒で抽出されます 。その後、クロマトグラフィー法を使用して化合物を精製します。
工業的には、大規模な発酵によってビルトスタマイシンAが生産されます。 発酵プロセスには、温度、pH、栄養素の供給など、ストレプトマイセス株の成長条件を最適化することが含まれます 。発酵後、目的の純度レベルを達成するために、化合物を抽出および精製します。
科学的研究の応用
Virustomycin A has a wide range of scientific research applications:
作用機序
生化学分析
Biochemical Properties
Virustomycin A plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interfere with the formation of phosphate donors required for nucleotide formation, such as UMP, UDP, and UTP . This interference is believed to be a key factor in its antiviral and antiparasitic activities. This compound interacts with enzymes involved in nucleotide synthesis, thereby inhibiting the replication of viruses and parasites.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It has been shown to diminish plaque formation by both RNA and DNA viruses at very low concentrations . Additionally, it exhibits anti-trypanosomal activity against Trypanosoma b. brucei, with an IC50 of 0.45 ng/ml . The compound influences cell function by interfering with nucleotide synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. This disruption of cellular processes ultimately leads to the inhibition of viral and parasitic replication.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interference with the formation of phosphate donors necessary for nucleotide synthesis . By inhibiting the enzymes responsible for the production of UMP, UDP, and UTP, this compound effectively halts the replication of viruses and parasites. This inhibition is achieved through binding interactions with the target enzymes, leading to enzyme inhibition and subsequent disruption of nucleotide synthesis. Additionally, this compound may induce changes in gene expression, further contributing to its antiviral and antiparasitic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under various storage conditions, with a reported stability of at least four years when stored at -20°C . Over time, the degradation of this compound may occur, potentially affecting its efficacy. Long-term studies have shown that the compound maintains its antiviral and antiparasitic activities, although the extent of these effects may vary depending on the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit viral and parasitic replication without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to host cells and tissues. Threshold effects have been noted, where the efficacy of this compound reaches a plateau beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis. The compound interacts with enzymes such as UMP synthase, UDP-glucose pyrophosphorylase, and UTP-glucose-1-phosphate uridylyltransferase, which are crucial for the production of nucleotides . By inhibiting these enzymes, this compound disrupts the metabolic flux and reduces the levels of nucleotides available for viral and parasitic replication.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments . This accumulation is facilitated by binding interactions with transport proteins, which help to localize this compound to areas where it can exert its antiviral and antiparasitic effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm, where it interacts with enzymes involved in nucleotide synthesis . This localization is crucial for its activity, as it allows this compound to effectively inhibit the production of nucleotides and disrupt viral and parasitic replication.
準備方法
Virustomycin A is produced through fermentation of the actinomycete strain Streptomyces sp. AM-2604 . The culture broth is extracted with organic solvents such as chloroform, ethyl acetate, and acetone . The compound is then purified using chromatographic techniques.
In industrial settings, large-scale fermentation is employed to produce this compound. The fermentation process involves optimizing the growth conditions of the Streptomyces strain, including temperature, pH, and nutrient supply . After fermentation, the compound is extracted and purified to achieve the desired purity levels.
化学反応の分析
ビルトスタマイシンAは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな誘導体を形成することができ、その誘導体は生物活性が変化している可能性があります.
還元: 還元反応は、ビルトスタマイシンAの官能基を修飾することができ、異なる特性を持つ新しいアナログを生み出す可能性があります.
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります 。これらの反応から生成される主な生成物は、通常、生物活性が修飾されたビルトスタマイシンAの誘導体です。
4. 科学研究への応用
ビルトスタマイシンAは、幅広い科学研究に利用されています。
類似化合物との比較
ビルトスタマイシンAは、RNAおよびDNAウイルスの両方に対する特異的な活性、ならびに強力な抗原虫効果により、マクロライド系抗生物質の中でユニークな存在です 。類似の化合物には、以下のようなものがあります。
FD-891: ストレプトマイセス・グラミノファシエンスによって生成される別のマクロライド系抗生物質で、白血病細胞に対する細胞毒性活性を示すことが知られています.
エキノマイシン: 抗腫瘍および抗ウイルス作用を持つキノキサリン系抗生物質です.
アウレオシン: 抗真菌および抗原虫作用を持つポリケチド系抗生物質です.
これらの化合物は、ビルトスタマイシンAと構造的に類似している部分がありますが、特異的な生物活性と作用機序は異なります。
特性
IUPAC Name |
[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(Z)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H71NO14/c1-12-15-36-30(7)39(61-41(53)21-20-40(52)49-42-34(50)18-19-35(42)51)25-48(58,63-36)32(9)45(56)31(8)46-37(59-10)17-14-16-26(3)22-28(5)43(54)33(13-2)44(55)29(6)23-27(4)24-38(60-11)47(57)62-46/h12,14-17,20-21,23-24,28-33,36-37,39,43-46,50,54-56,58H,13,18-19,22,25H2,1-11H3,(H,49,52)/b15-12-,17-14-,21-20+,26-16-,27-23-,38-24+/t28-,29-,30-,31+,32+,33+,36-,37+,39-,43+,44-,45-,46?,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKWIQAIKGWYCF-SRBICYAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H]([C@@H](C/C(=C\C=C/[C@@H](C(OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C\C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H71NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84777-85-5 | |
| Record name | Virustomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084777855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Virustomycin A?
A: this compound demonstrates potent inhibitory activity against RNA and DNA viruses, as well as the parasite Trichomonas foetus []. Research suggests that it primarily acts by inhibiting the biosynthesis of RNA, DNA, and proteins in target organisms []. Specifically, it appears to interfere with nucleotide formation from uridine and adenosine, potentially by disrupting the formation of phosphate donors like ATP [].
Q2: What is the structure of this compound?
A: this compound is a novel 18-membered macrolide antibiotic []. It is structurally related to Concanamycin A, sharing a similar aglycone structure [, ]. The molecule contains a 6-membered hemiketal ring, confirmed by the presence of a quaternary deoxygenated carbon in its 13C NMR spectrum [].
Q3: What is the molecular formula and weight of this compound?
A: Mass spectrometry revealed the molecular formula of this compound to be C43H71NO14 []. Based on this formula, the calculated molecular weight is 821.99 g/mol.
Q4: Are there any known structure-activity relationships (SAR) for this compound?
A: While specific SAR studies on this compound are limited in the provided literature, related compounds like Viranamycins A and B, also 18-membered macrolides structurally similar to this compound, exhibit cytotoxic activity against P388 mouse leukemia and KB human squamous-cell-carcinoma cells []. This suggests that the macrolide core structure and specific substituents play crucial roles in the biological activity of these compounds. Further research is needed to delineate the precise SAR for this compound and guide the development of analogs with improved potency or a broader activity spectrum.
Q5: What is known about the biosynthesis of this compound?
A: Research has identified the this compound biosynthetic gene cluster in Streptomyces graminofaciens A-8890 []. This cluster encodes type I polyketide synthases (PKSs), enzymes involved in the biosynthesis of unique extender units like ethylmalonyl-CoA and methoxymalonyl-acyl carrier protein, and enzymes responsible for post-PKS modifications []. Interestingly, this study demonstrated the possibility of acyltransferase domain exchange between the this compound PKSs and the PKSs involved in FD-891 biosynthesis, highlighting the potential for engineering novel macrolide antibiotics with altered structures and potentially enhanced activities [].
Q6: What analytical techniques were used to characterize this compound?
A: Researchers utilized a variety of spectroscopic techniques to elucidate the structure of this compound. High-resolution electron ionization mass spectrometry (EI-MS) and fast atom bombardment mass spectrometry (FAB-MS) were crucial in determining the molecular formula and identifying key fragment ions []. Furthermore, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, including spin-echo-correlated spectroscopy, provided detailed insights into the connectivity and spatial arrangement of atoms within the molecule, ultimately leading to the elucidation of its complete structure [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


